Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate

Bioisosterism Geometric mimicry Scaffold hopping

Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate (CAS 117592-90-2, C₁₀H₁₆O₂, MW 168.23 g/mol) belongs to the bicyclo[1.1.1]pentane (BCP) class—strained, saturated carbocycles recognized as three-dimensional bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups. The compound features a tert-butyl ester protecting group at the bridgehead carboxylate, providing a synthetic handle that enables orthogonal deprotection strategies in multi-step medicinal chemistry sequences.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Cat. No. B13457327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl bicyclo[1.1.1]pentane-1-carboxylate
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C12CC(C1)C2
InChIInChI=1S/C10H16O2/c1-9(2,3)12-8(11)10-4-7(5-10)6-10/h7H,4-6H2,1-3H3
InChIKeyIOAONZMIDOFUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl Bicyclo[1.1.1]pentane-1-carboxylate: A Protected BCP Carboxylate Building Block for sp³-Rich Drug Discovery


Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate (CAS 117592-90-2, C₁₀H₁₆O₂, MW 168.23 g/mol) belongs to the bicyclo[1.1.1]pentane (BCP) class—strained, saturated carbocycles recognized as three-dimensional bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups [1]. The compound features a tert-butyl ester protecting group at the bridgehead carboxylate, providing a synthetic handle that enables orthogonal deprotection strategies in multi-step medicinal chemistry sequences [2]. The BCP core exhibits an inter-bridgehead distance of ~1.85 Å and an exit-vector angle of 180°, precisely mimicking the geometry of para-disubstituted benzene while replacing sp² carbons with sp³-hybridized centers [3]. This scaffold has been incorporated into more than 200 patents and multiple clinical candidates, driven by its ability to increase fraction of sp³-hybridized atoms (Fsp³) and thereby improve developability parameters [4].

Why para-Phenyl, Bicyclo[2.2.2]octyl, and Cubane Analogs Cannot Simply Replace the BCP tert-Butyl Ester Scaffold


Bicyclo[1.1.1]pentane derivatives occupy a distinct position among para-phenyl bioisosteres that cannot be filled by generic substitution with other saturated cage systems. While bicyclo[2.2.2]octane-1,4-diyl (BCO) groups produced more lipophilic molecules and failed to reduce non-specific binding (NSB) or improve solubility in matched molecular pair comparisons, the BCP-1,3-diyl motif delivered a ≥50-fold aqueous solubility increase and markedly decreased NSB as measured by CHI(IAM) [1]. Cubane-1,4-diyl analogs also improved both parameters but carry greater synthetic complexity and latent impact sensitivity concerns [2]. Conventional para-substituted phenyl rings, in contrast, impose planarity that promotes aromatic ring stacking, cytochrome P450-mediated oxidation, and high lipophilicity—all of which compromise metabolic stability and oral absorption [3]. The tert-butyl ester moiety of the target compound further distinguishes it from methyl or ethyl BCP carboxylate analogs by enabling selective, mild deprotection with Yb(OTf)₃ in the presence of other ester functionalities, a critical advantage in convergent synthetic routes [4].

Quantitative Differentiation of Tert-Butyl Bicyclo[1.1.1]pentane-1-carboxylate Against Closest Chemical Comparators


Inter-Bridgehead Distance of 1.85 Å Provides Geometric Fidelity for para-Phenyl Replacement Versus 2.79 Å for para-Benzene

The bicyclo[1.1.1]pentane core positions bridgehead substituents at a distance of ~1.85 Å (measured by electron diffraction: 1.846–1.874 Å; X-ray: 1.89 Å), which is 34% shorter than the 2.79 Å span across a para-disubstituted phenyl ring, yet with an identical exit-vector angle of 180° [1]. In matched molecular pair analysis within a γ-secretase inhibitor series, replacement of the central para-fluorophenyl ring of compound 1 (BMS-708,163) with the BCP motif yielded compound 3, which retained equipotent enzyme inhibition while delivering differentiated downstream properties [2]. By contrast, bicyclo[2.2.2]octane-1,4-diyl and cubane-1,4-diyl linkers span distances of ~2.6 Å and ~2.5 Å respectively, overestimating the para-phenyl geometry and altering molecular recognition [3]. The tert-butyl ester substituent on the target compound does not alter the core bridgehead distance, preserving this geometric precision for fragment-based and structure-based drug design.

Bioisosterism Geometric mimicry Scaffold hopping

BCP Motif Delivers ≥50-Fold Aqueous Solubility Improvement Over Matched Phenyl Analogs

In a systematic evaluation of para-phenyl bioisosteres by Auberson et al. (Novartis, 2017), replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl group improved aqueous solubility by at least 50-fold across multiple chemotypes [1]. Within an LpPLA2 inhibitor series, Measom et al. (GSK, 2017) demonstrated a 9-fold increase in kinetic solubility for BCP analog 5 (74 μM) versus the parent phenyl compound 1 (8 μM), and a >3-fold improvement in FaSSIF thermodynamic solubility (>1000 μg/mL vs 399 μg/mL) [2]. This solubility enhancement was sustained across two independent chemotypes (darapladib and rilapladib analogs), with compound 22 showing 32 μM kinetic and 635 μg/mL FaSSIF solubility compared to <1 μM and 203 μg/mL for the phenyl progenitor 2. Importantly, bicyclo[2.2.2]octane-1,4-diyl replacements in the same study led to increased lipophilicity without solubility gains, and cubane-1,4-diyl showed intermediate improvements [1]. The tert-butyl ester group of the target compound provides a transient lipophilic handle that, upon deprotection to the free carboxylic acid during synthesis, unlocks the full aqueous solubility advantage of the BCP scaffold.

Aqueous solubility Drug-likeness Physicochemical optimization

Passive Membrane Permeability Tripled: 705 nm/s for BCP Analog Versus 230 nm/s for the Phenyl Progenitor

In the LpPLA2 inhibitor matched-pair study by Measom et al., the BCP-containing analog 5 exhibited a 3.1-fold increase in artificial membrane permeability (AMP) relative to the parent phenyl compound 1: 705 nm/s vs 230 nm/s [1]. Consistent with this in vitro measurement, Stepan et al. reported that BCP replacement of the central para-fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 (compound 1) produced compound 3 with approximately 4-fold higher Cmax and AUC values in a mouse oral absorption model [2]. The permeability advantage of BCP scaffolds over phenyl rings is mechanistically attributed to reduced π-stacking interactions with membrane phospholipids and the elimination of aromatic ring count, which collectively lower the Property Forecast Index (PFI)—a composite developability metric [1]. The tert-butyl ester group of the target compound provides additional membrane permeability during early synthetic stages, but this group is typically removed before the final bioactive entity is assessed, meaning the permeability benefit in the final drug candidate derives from the BCP core itself rather than the ester substituent.

Membrane permeability Oral absorption Artificial membrane permeability

BCP Scaffold Reduces Human Microsomal Intrinsic Clearance to 1.22 and 0.76 mL/min/g Versus High-Lipophilicity Phenyl Progenitors

In the LpPLA2 inhibitor study, BCP analogs 5 and 22 displayed low intrinsic clearance values in human liver microsomal assays of 1.22 and 0.76 mL/min/g, respectively, confirming that replacement of the phenyl ring with the saturated BCP core substantially reduces oxidative metabolism [1]. While direct microsomal clearance data for the phenyl progenitors 1 and 2 were not reported as paired values in the same assay, the initial compounds were described as having suboptimal physicochemical profiles driven by high aromatic ring count, which is a well-established contributor to high metabolic clearance [1]. At the class level, the Auberson study demonstrated that BCP-1,3-diyl groups markedly decreased non-specific binding as measured by CHI(IAM), an effect attributed to reduced lipophilicity and elimination of aromatic π-stacking surfaces that engage CYP isoforms [2]. The metabolic stability advantage of BCP over phenyl rings is further corroborated by the Stepan γ-secretase paper, which reported superior in vitro metabolic stability for the BCP analog 3 relative to the phenyl parent 1 across multiple fluorophenyl replacement series [3]. The tert-butyl ester in the target compound, as a protecting group, is cleaved before biological evaluation and does not confound the intrinsic metabolic stability of the BCP-derived final compound.

Metabolic stability Human liver microsomes Cytochrome P450

BCP Core Synthesis Now Achievable at Kilogram Scale in One Day Versus Multi-Week Routes for Substituted Cubane Analogs

A critical procurement consideration is the scalable availability of the core scaffold. In 2021, Shelp et al. reported a flow photochemical method that constructs the BCP core via addition of [1.1.1]propellane to diacetyl at 1 kg scale within a single day, followed by haloform reaction to yield multigram quantities of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid—the direct precursor to the target tert-butyl mono-ester [1]. More recently, in 2024, a general light-enabled scalable synthesis provided BCP iodides from alkyl iodides and propellane in milligram, gram, and kilogram quantities using flow chemistry with no catalysts, initiators, or additives [2]. In contrast, cubane-1,4-disubstituted analogs require multi-step, low-temperature syntheses from cyclobutadiene precursors with significantly lower overall yields [3]. Bicyclo[2.2.2]octane derivatives, while synthetically more accessible than cubanes, do not deliver the solubility or NSB benefits of BCPs. The tert-butyl ester variant of the BCP carboxylate provides an additional practical advantage: it can be synthesized directly from the diacid via selective mono-esterification or from the BCP iodide via carboxylation and esterification, and the tert-butyl group can be cleaved under mild, orthogonal conditions (Yb(OTf)₃, 45–50 °C) without affecting methyl or benzyl esters present elsewhere in the molecule [4].

Scalable synthesis Process chemistry Building block accessibility

Non-Specific Binding Measurably Reduced: BCP CHI(IAM) Values Markedly Lower Than Bicycle[2.2.2]octane and Phenyl Bioisosteres

Auberson et al. (Novartis) developed a chromatographic hydrophobicity index on immobilized artificial membranes—CHI(IAM)—to quantify non-specific binding (NSB) propensity. In a direct head-to-head comparison of para-phenyl bioisostere motifs within the same molecular framework, the BCP-1,3-diyl group delivered markedly decreased NSB relative to both the parent para-phenyl system and the bicyclo[2.2.2]octane-1,4-diyl (BCO) isostere, while cubane-1,4-diyl also showed improvements, though to a lesser degree than BCP [1]. The BCO motif specifically led to more lipophilic molecules and failed to improve NSB or solubility, making it an inferior procurement choice when the goal is to reduce promiscuous protein binding and improve free drug fraction [1]. The reduction in NSB with BCP scaffolds is attributed to the loss of aromatic π-surface area and the overall decrease in lipophilicity—the saturated, cage-like BCP core lacks the planar hydrophobic patches that drive non-selective membrane and protein interactions [2]. For the tert-butyl bicyclo[1.1.1]pentane-1-carboxylate building block, the ester moiety is temporary and does not influence the NSB properties of the final deprotected BCP-containing drug candidate, but the tert-butyl ester can serve as a CHI(IAM)-neutral handle during intermediate purification and characterization.

Non-specific binding Drug distribution CHI(IAM) index

Evidence-Backed Application Scenarios for Tert-Butyl Bicyclo[1.1.1]pentane-1-carboxylate in Drug Discovery and Chemical Biology


Scaffold Hopping from para-Substituted Phenyl Rings in Early Lead Optimization Programs

When a lead series contains a para-substituted phenyl ring that drives high lipophilicity (ChromLogD7.4 > 5) or poor aqueous solubility (<10 μM), tert-butyl bicyclo[1.1.1]pentane-1-carboxylate serves as an ideal bioisosteric replacement building block. The BCP motif preserves the 180° exit-vector angle while contracting the bridgehead distance to ~1.85 Å [1], and delivers a demonstrated ≥50-fold solubility increase and ~3-fold permeability improvement over the phenyl progenitor [2]. The tert-butyl ester can be carried through multi-step synthesis as a protected carboxylate, then deprotected under mild Yb(OTf)₃-catalyzed conditions to reveal the free acid for final analog generation [3].

Improving Oral Bioavailability of γ-Secretase or CNS-Targeted Inhibitors

For CNS-penetrant or orally dosed programs where phenyl ring metabolic lability limits exposure, BCP replacement has been clinically validated. Stepan et al. demonstrated that substituting the central para-fluorophenyl ring of the γ-secretase inhibitor BMS-708,163 with BCP yielded an equipotent analog with ~4-fold higher Cmax and AUC in mouse oral PK studies [4]. The tert-butyl BCP-1-carboxylate building block enables modular introduction of the BCP core into CNS-active scaffolds, with the expectation of reduced CYP-mediated clearance (human microsomal CLint values of 0.76–1.22 mL/min/g demonstrated in the LpPLA2 series) [5].

Replacement of tert-Butyl Groups to Mitigate CYP Oxidation While Retaining Steric Bulk

The BCP motif has been validated as a bioisostere for the tert-butyl group itself, which is frequently installed in drug candidates for steric shielding but is susceptible to CYP-mediated hydroxylation and subsequent glucuronidation [6]. Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate uniquely combines the BCP core bioisostere with a tert-butyl ester protecting group, allowing chemists to evaluate the BCP-for-tert-butyl replacement strategy while retaining a synthetically addressable carboxylate handle. The strained C–H bonds of the BCP cage exhibit higher bond dissociation energies than typical tert-butyl C–H bonds, imparting greater resistance to oxidative metabolism [6].

Kilogram-Scale Synthesis of BCP-Containing Drug Candidates for Preclinical Development

Programs advancing to IND-enabling studies require multi-kilogram quantities of key intermediates. The BCP scaffold is now accessible at kilogram scale via flow photochemistry, with the BCP diketone intermediate produced at 1 kg/day throughput and subsequently converted to BCP-1,3-diacid in multigram quantities via haloform reaction [7]. Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate can be derived from this diacid through selective mono-esterification. The recently reported light-only flow synthesis of BCP iodides (2024) further expands the supply chain, enabling procurement of the BCP core without catalysts, initiators, or additives—critical for GMP manufacturing [8].

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